2-{(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl}quinolin-8-ol
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Overview
Description
2-[(1E)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-OL is a complex organic compound that features a quinoline core substituted with a furan ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-OL typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the chlorophenyl group. The quinoline core is then synthesized and coupled with the furan derivative under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
2-[(1E)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1E)-2-[5-(4-METHOXYPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-OL
- 2-[(1E)-2-[5-(4-BROMOPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-OL
Uniqueness
2-[(1E)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-OL is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a material for industrial applications.
Properties
Molecular Formula |
C21H14ClNO2 |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]quinolin-8-ol |
InChI |
InChI=1S/C21H14ClNO2/c22-16-7-4-14(5-8-16)20-13-12-18(25-20)11-10-17-9-6-15-2-1-3-19(24)21(15)23-17/h1-13,24H/b11-10+ |
InChI Key |
XOBICLXNOUQBMW-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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